Piribedil 2HCl Piribedil 2HCl Piribedil 2HCl is a direct dopamine agonist. It is selective for the D3 subtype with no significant affinity for D1 receptor.
Brand Name: Vulcanchem
CAS No.: 1451048-94-4
VCID: VC0539779
InChI: InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H
SMILES: C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl
Molecular Formula: C16H20Cl2N4O2
Molecular Weight: 371.26

Piribedil 2HCl

CAS No.: 1451048-94-4

Inhibitors

VCID: VC0539779

Molecular Formula: C16H20Cl2N4O2

Molecular Weight: 371.26

Purity: >98% (or refer to the Certificate of Analysis)

Piribedil 2HCl - 1451048-94-4

CAS No. 1451048-94-4
Product Name Piribedil 2HCl
Molecular Formula C16H20Cl2N4O2
Molecular Weight 371.26
IUPAC Name 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine;dihydrochloride
Standard InChI InChI=1S/C16H18N4O2.2ClH/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14;;/h1-5,10H,6-9,11-12H2;2*1H
Standard InChIKey LTXWEVPOJXPWAD-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4.Cl.Cl
Appearance Solid powder
Description Piribedil 2HCl is a direct dopamine agonist. It is selective for the D3 subtype with no significant affinity for D1 receptor.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Piribedil Dihydrochloride; Piribedil 2HCl;
Reference 1: Pilipovich AA, Golubev VL. [The agonist of dopamine receptors piribedil in treatment of Parkinson's disease]. Zh Nevrol Psikhiatr Im S S Korsakova. 2017;117(6):83-90. doi: 10.17116/jnevro20171176183-90. Review. Russian. PubMed PMID: 28745677.
2: Zakharov VV, Gromova DO. [Current approaches to management of patients with mild cognitive impairment]. Zh Nevrol Psikhiatr Im S S Korsakova. 2017;117(3):107-112. doi: 10.17116/jnevro201711731107-112. Review. Russian. PubMed PMID: 28399106.
3: Perez-Lloret S, Rascol O. Piribedil for the Treatment of Motor and Non-motor Symptoms of Parkinson Disease. CNS Drugs. 2016 Aug;30(8):703-17. doi: 10.1007/s40263-016-0360-5. Review. PubMed PMID: 27344665.
4: Schrag A, Sauerbier A, Chaudhuri KR. New clinical trials for nonmotor manifestations of Parkinson's disease. Mov Disord. 2015 Sep 15;30(11):1490-504. doi: 10.1002/mds.26415. Review. PubMed PMID: 26371623.
5: Cooper C, Li R, Lyketsos C, Livingston G. Treatment for mild cognitive impairment: systematic review. Br J Psychiatry. 2013 Sep;203(3):255-64. doi: 10.1192/bjp.bp.113.127811. Review. Erratum in: Br J Psychiatry. 2014 Jan;204(1):81. PubMed PMID: 24085737; PubMed Central PMCID: PMC3943830.
6: Fox SH, Katzenschlager R, Lim SY, Ravina B, Seppi K, Coelho M, Poewe W, Rascol O, Goetz CG, Sampaio C. The Movement Disorder Society Evidence-Based Medicine Review Update: Treatments for the motor symptoms of Parkinson's disease. Mov Disord. 2011 Oct;26 Suppl 3:S2-41. doi: 10.1002/mds.23829. Review. PubMed PMID: 22021173.
7: Gouraud A, Millaret A, Descotes J, Vial T; French Association of Regional Pharmacovigilance Centres. Piribedil-induced sleep attacks in patients without Parkinson disease: a case series. Clin Neuropharmacol. 2011 May-Jun;34(3):104-7. doi: 10.1097/WNF.0b013e31821f0d8b. Review. PubMed PMID: 21586915.
8: Millan MJ. From the cell to the clinic: a comparative review of the partial D₂/D₃receptor agonist and α2-adrenoceptor antagonist, piribedil, in the treatment of Parkinson's disease. Pharmacol Ther. 2010 Nov;128(2):229-73. doi: 10.1016/j.pharmthera.2010.06.002. Epub 2010 Jun 26. Review. PubMed PMID: 20600305.
9: Mil'chakova AE, Popov GR, Bykov AV, Gekht AB. [Implication of piribedil (pronoran) in the treatment of Parkinson's disease; a clinical and pharmacoeconomic analysis]. Zh Nevrol Psikhiatr Im S S Korsakova. 2008;108(4):49-55. Review. Russian. PubMed PMID: 18567194.
10: Gallagher DA, Schrag A. Impact of newer pharmacological treatments on quality of life in patients with Parkinson's disease. CNS Drugs. 2008;22(7):563-86. Review. PubMed PMID: 18547126.
11: Vale S. Current management of the cognitive dysfunction in Parkinson's disease: how far have we come? Exp Biol Med (Maywood). 2008 Aug;233(8):941-51. doi: 10.3181/0707-MR-193. Epub 2008 Jun 5. Review. PubMed PMID: 18535172.
12: Thobois S. Proposed dose equivalence for rapid switch between dopamine receptor agonists in Parkinson's disease: a review of the literature. Clin Ther. 2006 Jan;28(1):1-12. Review. PubMed PMID: 16490575.
13: Nyholm D. Pharmacokinetic optimisation in the treatment of Parkinson's disease : an update. Clin Pharmacokinet. 2006;45(2):109-36. Review. PubMed PMID: 16485914.
14: Goetz CG, Poewe W, Rascol O, Sampaio C. Evidence-based medical review update: pharmacological and surgical treatments of Parkinson's disease: 2001 to 2004. Mov Disord. 2005 May;20(5):523-39. Review. PubMed PMID: 15818599.
15: Johnston TH, Brotchie JM. Drugs in development for Parkinson's disease. Curr Opin Investig Drugs. 2004 Jul;5(7):720-6. Review. PubMed PMID: 15298067.
16: Gekht AB. [Treatment of Parkinson's disease: use of piribedil]. Zh Nevrol Psikhiatr Im S S Korsakova. 2004;104(1):54-6. Review. Russian. PubMed PMID: 14870695.
17: Boĭko AN, Batysheva TT, Chikina ES, Artemova IIu, Vdovichenko TV, Ismailov AM, Obydenova NA, Osipenko LN, Rotor LD, Vinevitskiĭ IaIa, Nesterova VA. [Dopamine receptor agonists in treatment of outpatient patients with Parkinson's disease]. Zh Nevrol Psikhiatr Im S S Korsakova. 2003;103(9):54-8. Review. Russian. PubMed PMID: 14571675.
18: Gekht AB. [Use of dopamine analogs in Parkinson's disease treatment]. Zh Nevrol Psikhiatr Im S S Korsakova. 2002;102(12):53-5. Review. Russian. PubMed PMID: 12520782.
19: Gekht AB. [Use of dopamine agonists in the treatment of Parkinson's disease]. Zh Nevrol Psikhiatr Im S S Korsakova. 2002;102(9):54-8. Review. Russian. PubMed PMID: 12378886.
20: DA agonists -- non-ergot derivatives: piribedil: management of Parkinson's disease. Mov Disord. 2002;17 Suppl 4:S90-2. Review. PubMed PMID: 12211147.
PubChem Compound 56972173
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator